molecular formula C20H14ClF3N4S2 B2630072 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole CAS No. 338760-88-6

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B2630072
CAS No.: 338760-88-6
M. Wt: 466.93
InChI Key: MMNUTMFWUSQXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a triazole ring, and various substituents such as a chlorophenyl group and a trifluoromethylbenzyl group

Mechanism of Action

Preparation Methods

The synthesis of 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated aromatic compounds, sulfur-containing reagents, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and the functional groups present in the starting material.

Scientific Research Applications

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets.

    Medicine: Due to its potential biological activity, it could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It may be used in the development of specialty chemicals or as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

    4-chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another heterocyclic compound with potential applications in organic synthesis. Compared to these compounds, 3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is unique due to its combination of functional groups and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4S2/c1-28-17(16-11-29-18(25-16)13-5-7-15(21)8-6-13)26-27-19(28)30-10-12-3-2-4-14(9-12)20(22,23)24/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNUTMFWUSQXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.